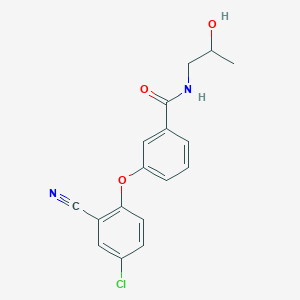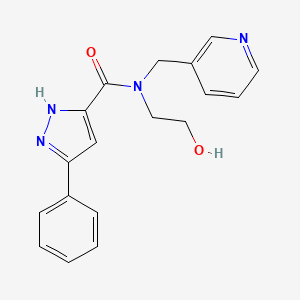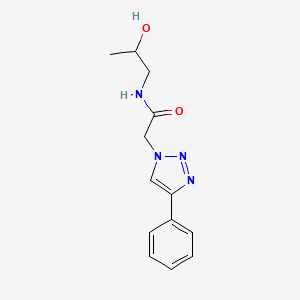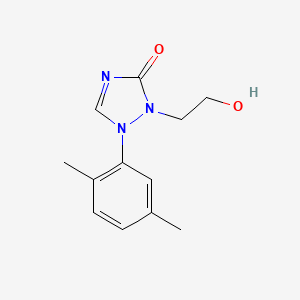
3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide, also known as AH6809, is a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Scientific Research Applications
3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by blocking the EP1 receptor-mediated PGE2 signaling pathway. It also has potential anticancer effects by inhibiting the growth and metastasis of cancer cells. In addition, 3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Mechanism of Action
3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide acts as a selective antagonist of the EP1 receptor, which is one of the four subtypes of PGE2 receptors. The EP1 receptor mediates the vasoconstrictive, pro-inflammatory, and prothrombotic effects of PGE2. By blocking the EP1 receptor, 3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide inhibits the downstream signaling pathways, leading to reduced inflammation, cancer cell growth, and myocardial damage.
Biochemical and Physiological Effects:
3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the expression of inflammatory cytokines and chemokines, inhibit the proliferation and migration of cancer cells, and improve cardiac function by reducing infarct size and increasing myocardial contractility. However, the exact mechanisms of these effects are still under investigation.
Advantages and Limitations for Lab Experiments
3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide has several advantages for lab experiments. It is a highly selective and potent EP1 receptor antagonist, which allows for precise targeting of the PGE2 signaling pathway. It is also stable and easy to synthesize, making it readily available for research purposes. However, there are limitations to its use in lab experiments, including its potential toxicity and off-target effects, which need to be carefully considered.
Future Directions
There are several future directions for the research and development of 3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is in the treatment of cancer, either alone or in combination with other therapies. In addition, further studies are needed to elucidate the exact mechanisms of action and potential side effects of 3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide, as well as to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Conclusion:
In conclusion, 3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide is a selective antagonist of the EP1 receptor with potential therapeutic applications in various diseases. Its synthesis method has been optimized to produce high yields and purity of the compound. It has been extensively studied for its anti-inflammatory, anticancer, and cardioprotective effects, and has several advantages for lab experiments. However, further studies are needed to fully understand its mechanisms of action and potential clinical applications.
Synthesis Methods
The synthesis of 3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide involves the reaction of 4-chloro-2-cyanophenol with 2-hydroxypropylamine to form the intermediate product, which is then reacted with benzoyl chloride to produce the final product, 3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide. The synthesis method has been optimized to produce high yields and purity of the compound.
properties
IUPAC Name |
3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-11(21)10-20-17(22)12-3-2-4-15(8-12)23-16-6-5-14(18)7-13(16)9-19/h2-8,11,21H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBCLCULJCFSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[methyl-[6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridin-3-yl]amino]ethanol](/img/structure/B6641500.png)
![[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641511.png)
![2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6641521.png)
![N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide](/img/structure/B6641533.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-phenylbutanamide](/img/structure/B6641542.png)

![(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone](/img/structure/B6641557.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6641562.png)

![3-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-[4-(hydroxymethyl)cyclohexyl]-1-methylurea](/img/structure/B6641575.png)
![2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol](/img/structure/B6641583.png)


![[3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B6641601.png)